molecular formula C10H13ClO B15287029 2-(4-Chlorophenoxy)butane CAS No. 51241-52-2

2-(4-Chlorophenoxy)butane

Cat. No.: B15287029
CAS No.: 51241-52-2
M. Wt: 184.66 g/mol
InChI Key: AYJCJSFXPWYBMS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)butane is an organic compound with the molecular formula C10H13ClO It is a chlorinated derivative of phenoxybutane, characterized by the presence of a chlorophenyl group attached to a butane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)butane typically involves the reaction of 4-chlorophenol with 1-bromo-2-butane. The reaction is carried out in the presence of a base, such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenoxy)butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)butane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)acetic acid
  • 2-(4-Chlorophenoxy)ethanol
  • 2-(4-Chlorophenoxy)propane

Uniqueness

2-(4-Chlorophenoxy)butane is unique due to its specific structural features, such as the butane chain and the chlorophenyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the longer butane chain may influence its solubility and interaction with biological membranes, making it more suitable for certain applications .

Properties

IUPAC Name

1-butan-2-yloxy-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJCJSFXPWYBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556234
Record name 1-[(Butan-2-yl)oxy]-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51241-52-2
Record name 1-[(Butan-2-yl)oxy]-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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